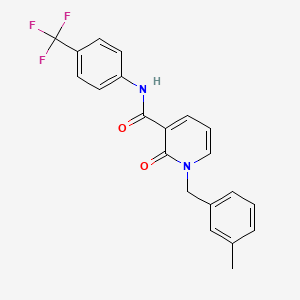

1-(3-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

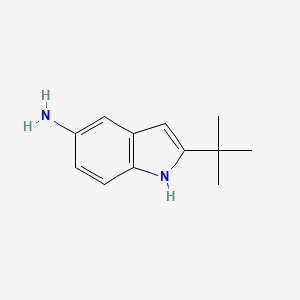

The compound “1-(3-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The molecule also contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals due to its ability to modulate the physical and chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. For example, the pyridine ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes .Applications De Recherche Scientifique

Antimicrobial Activity

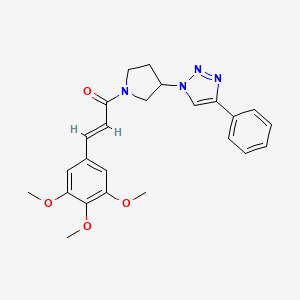

Research involving derivatives of dihydropyridine and carboxamide groups has shown potential antimicrobial properties. A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which share structural motifs with the compound of interest, demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Catalytic Activity

Compounds bearing structural similarities to the query compound have also been investigated for their catalytic activities. For instance, certain pyridine-2,6-dicarboxamide derivatives have been studied for their antibacterial activities and as efficient catalysts for the transfer hydrogenation reaction of various ketones under mild conditions (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Polymer Science

Research in polymer science has explored the synthesis and characterization of organosoluble polyimides incorporating trifluoromethyl-substituted benzene, indicative of the relevance of such functional groups in the development of materials with desired solubility and thermal properties (Liu et al., 2002).

Drug Discovery

Dihydropyridine derivatives have been extensively studied for their pharmaceutical applications, including as antihypertensive agents and coronary vessel dilators. These compounds' synthesis typically involves condensation reactions that could be relevant for the synthesis and application of the queried compound (Abernathy, 1978).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-14-4-2-5-15(12-14)13-26-11-3-6-18(20(26)28)19(27)25-17-9-7-16(8-10-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRUZJCFORZNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)

![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)

![N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2673922.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2673927.png)

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)